Home > Products > Screening Compounds P52542 > 3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide
3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide - 941895-76-7

3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide

Catalog Number: EVT-3120810
CAS Number: 941895-76-7
Molecular Formula: C18H14ClN3O2
Molecular Weight: 339.78
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor. It was developed through a structure-based design approach aiming to improve GlyT1 inhibitory activity. The compound exhibited significant effects in preclinical rodent models of schizophrenia without inducing undesirable central nervous system side effects [].

Relevance: This compound, like 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide, contains a benzamide core structure. Both compounds also feature chlorine and heteroaromatic ring substitutions on the benzamide core, suggesting they belong to a similar chemical class and share potential for similar biological activities.

2-Chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734)

Compound Description: SSR504734 serves as a starting point for developing novel GlyT1 inhibitors. Researchers utilized this compound as a template to design and synthesize more potent GlyT1 inhibitors, aiming to enhance their pharmacological properties. []

Relevance: This compound shares a benzamide core with 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide. Although it lacks the specific methoxypyridazinyl substitution, it possesses a chlorine atom and a trifluoromethyl group on the benzamide core. These structural similarities indicate that both compounds belong to the same chemical class and share a common scaffold for potential GlyT1 inhibition.

4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) Benzamide Derivatives

Compound Description: This series of ten novel derivatives were synthesized using ultrasound irradiation as a green chemistry approach. The compounds were designed as potential anti-tubercular agents and demonstrated promising activity against Mycobacterium tuberculosis (MTB). Notably, these compounds exhibited low cytotoxicity against the human cancer cell line HeLa. [, ]

Relevance: While structurally different from the main compound 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide, these derivatives share a common benzamide core. The presence of a chlorine atom in both structures, albeit at different positions, suggests a potential overlap in their chemical properties and reactivity, despite differing biological targets.

2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (GDC-0449)

Compound Description: GDC-0449 is an orally bioavailable, potent, and selective Hedgehog (Hh) signaling pathway inhibitor under development for cancer treatment. It shows good oral bioavailability and metabolic stability in various species. []

Relevance: This compound exhibits structural similarities to 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide, specifically the presence of a chlorine-substituted benzamide core. While their target pathways differ, the shared scaffold suggests they belong to a similar chemical class and might exhibit comparable pharmacological properties.

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulphonamide Derivatives

Compound Description: These novel derivatives were synthesized from 3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl) aniline and evaluated for antimicrobial activity. They exhibited good to moderate activity against various microorganisms. []

Relevance: These derivatives share the core structure of a substituted benzamide with 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide. The presence of a pyridazine ring system in both, albeit with different substituents, suggests they belong to a similar chemical class and might share some pharmacological properties.

2-Chloro-N-( Aryl Substituted) Acetamide Derivatives of 5-[2-Phenyl Pyridin-3-yl]-1,3,4-Oxadiazole-2-Thiol

Compound Description: Researchers designed and synthesized a series of these compounds as potential anticancer agents. These derivatives were evaluated for their cytotoxic activity against PANC-1, Caco-2, and SK-N-SH cell lines, with promising results. []

Relevance: Despite structural differences with 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide, these compounds share a common structural motif: a chlorine-substituted aromatic ring connected to an amide group. This suggests a potential for similar chemical reactivity and potential for interacting with biological targets, albeit with different specificities.

N-(6-Chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243)

Compound Description: ICA-27243 is a novel, selective KCNQ2/Q3 potassium channel activator. It showed potent anticonvulsant-like activity in experimental models of epilepsy and is considered a promising candidate for developing new antiepileptic drugs. [, ]

Relevance: This compound shares a benzamide core structure with 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide and also features a chlorine-substituted pyridine ring. This structural similarity suggests a potential for similar chemical properties, despite their distinct biological targets.

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

Compound Description: This compound is a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2). It demonstrated potent inhibition of both DDR1 and DDR2 kinases and promising in vivo anti-inflammatory effects in a lipopolysaccharide-induced acute lung injury mouse model. []

Relevance: This compound and 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide share a common benzamide core structure. Furthermore, both compounds feature a substituted phenyl ring attached to the benzamide nitrogen. This structural similarity, despite different specific substituents and target pathways, suggests a potential for overlapping chemical properties and pharmacological profiles.

3-(3-Chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2-carboxamides (9a-f)

Compound Description: This series of compounds, along with their carbamoyl thiophene-chloro-4-oxoazetidin-dioxaphosphol Morpholine/Piperidine/4-methyl piperizine-carboxamide counterparts (9g-i), were synthesized and characterized through spectral analysis. These compounds underwent biological evaluation and docking studies as part of a broader research effort. []

Relevance: While structurally diverse from 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide, these compounds share a key structural feature: the presence of a chlorine atom attached to an aromatic ring. This shared halogen substitution hints at the possibility of similar chemical properties and reactivity, despite differences in their overall structures and potential biological activities.

4-Amino-5-chloro-N[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]-[carbonyl-14C]benzamide Hydrochloride (14C-batanopride)

Compound Description: This radiolabeled compound was synthesized in a seven-step sequence. The synthesis aimed to introduce a carbon-14 label for research purposes, likely related to studying the compound's metabolism, distribution, or mechanism of action. []

Relevance: Both this compound and 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide share a chlorine-substituted benzamide core structure. Although their specific substituents and potential applications differ, the shared scaffold suggests they belong to a similar chemical class and might exhibit some overlapping pharmacological properties.

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one Derivatives

Compound Description: These novel oxazolidinone derivatives, containing a thieno-pyridine ring system, were synthesized and evaluated for their antimicrobial activity. Several compounds within this series showed potent activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. []

1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted -1,3-benzothiazol-2-yl)ureas

Compound Description: This series of compounds were designed and synthesized as potential anticonvulsant agents. They were evaluated for their anticonvulsant, hepatotoxic, and neurotoxic properties. Several compounds displayed promising anticonvulsant activity in the maximal electroshock seizure (MES) model without exhibiting significant toxicity. []

N-(3-[(1H-Pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) Benzamide/Benzene Sulfonamide Derivatives

Compound Description: This series of compounds, incorporating a tetrahydropyridine (THP) ring system, was synthesized and evaluated for anticancer activity. The compounds were tested against MCF-7, MDA-MB-231 (breast cancer), and Ishikawa (endometrial cancer) cell lines. Notably, one derivative, N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzenesulfonamide, displayed potent cytotoxicity against all three cell lines. []

N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide Derivatives

Compound Description: This series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria and fungi. The study revealed that derivatives with electron-donating groups (hydroxyl, amino, methoxy) on the phenyl ring showed good antimicrobial activity. []

5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrile

Compound Description: This compound was synthesized and its crystal structure was determined by X-ray crystallography. The analysis revealed the presence of intramolecular and intermolecular hydrogen bonding interactions, providing insights into its solid-state packing. []

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: These compounds, containing a cyclohexa-1,4-diene-1-yl}benzamide core, were synthesized and characterized. The study investigated their reactivity toward hydrogen halides and thiocyanation reactions, exploring their potential as synthetic intermediates. []

N-(7-chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1Hbenzo[e][1,4]diazepin-3-yl)thiophene-2-carboxamide-[14C-carboxy]

Compound Description: This radiolabeled compound, a CCK-A antagonist, was synthesized through a six-step sequence involving the introduction of a carbon-14 label. This labeling strategy is commonly employed for studying the compound's pharmacokinetics, metabolism, and distribution in biological systems. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This benzamide derivative acts as a potent and selective inhibitor of class I histone deacetylases (HDACs). It shows promise as an oral anticancer drug candidate, demonstrating efficacy in preclinical models of human myelodysplastic syndrome (MDS). []

Relevance: This compound, like 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide, contains a benzamide core structure, emphasizing the versatility of this scaffold in medicinal chemistry. Despite their distinct targets, the shared core structure suggests potential similarities in their physicochemical properties and pharmacological profiles.

4-(m-hydroxy-p-methoxy phenyl)-1-[(6'-fluoro-7'-substituted (1,3)-benzothiazol-2'-yl) amido-2-phenyl]-3-chloro azetidin-2-one Derivatives

Compound Description: This series of N-substituted-3-chloro-2-azetidinones were synthesized and characterized as potential anthelmintic and anti-inflammatory agents. They showed significant activity in in vitro assays compared to standard drugs, suggesting their potential for further development. [, ]

Relevance: This study, while focusing on a different therapeutic area, highlights the versatility of azetidinone derivatives in medicinal chemistry. The presence of a chlorine substituent in both these compounds and 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide further emphasizes the significance of this chemical moiety in influencing biological activity.

3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine

Compound Description: This compound was synthesized and its crystal structure determined. This detailed structural information can be valuable for understanding its potential interactions with biological targets and for further derivatization efforts. []

Relevance: While structurally distinct from 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide, this compound exemplifies the importance of structural characterization in medicinal chemistry. The presence of a chlorine substituent in both structures, albeit in different chemical contexts, hints at potential similarities in their chemical properties.

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and their Derivatives

Compound Description: These compounds, featuring a cyclohexadienone scaffold, were synthesized and evaluated for their antimicrobial activity against bacteria and fungi. The study revealed that these compounds exhibited bactericidal and fungicidal activity at specific concentrations. []

N-(2-chloro-phenylcarbamothioyl)-4-fluoro-benzamide and N-(4-bromo-phenylcarbamothioyl)-4-fluoro-benzamide

Compound Description: These benzamide derivatives, incorporating halogen substituents, were synthesized and characterized using X-ray crystallography and Hirshfeld surface analysis. The study provided detailed insights into their solid-state structures and intermolecular interactions. []

Relevance: Although these compounds differ in their core structure from 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide, they highlight the significance of halogen substituents, particularly chlorine and bromine, in influencing molecular conformation and crystal packing. This understanding can be valuable for drug design and development.

N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide

Compound Description: This novel benzimidazole derivative was synthesized and characterized using spectroscopic techniques. The synthesis involved a multi-step reaction sequence, and the compound's structure was confirmed by spectral data. []

Relevance: While this compound differs structurally from 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide, it underscores the use of benzimidazole and pyrazole moieties in medicinal chemistry. The presence of a chlorine substituent in both structures further suggests the potential relevance of this chemical group in modulating biological activity.

N-(4-Oxo-2-(4-((5-Aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl) Benzamides

Compound Description: Researchers designed and synthesized a series of these compounds as potential antitubulin agents, targeting cancer cell growth. These derivatives were evaluated for their cytotoxic activity against A-549 (lung carcinoma), HT-29 (colon carcinoma), and HeLa (cervix carcinoma) cell lines. Molecular docking studies provided insights into their interactions with tubulin. []

Relevance: This research highlights the exploration of thiazole and thiadiazole derivatives as antitubulin agents, a distinct mechanism of action compared to 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide. This example showcases the diversity of chemical scaffolds and mechanisms targeted for anticancer drug discovery.

Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate

Compound Description: This compound was synthesized and characterized using X-ray crystallography. The analysis revealed the presence of weak intermolecular interactions, including hydrogen bonds and π-π stacking, influencing its solid-state packing. []

Relevance: While this compound's structure differs significantly from 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide, it highlights the importance of understanding intermolecular interactions in the solid state, which can influence a compound's physical properties and, potentially, its biological activity.

(E)-N-[4-[[3-chloro-4-(2-pyridylmethoxy) phenyl] amino] -3-cyano-7-ethoxy-6-quinolyl] -3-[(2r)- 1- methylpyrrolidin-2-yl] prop-2-enamide

Compound Description: This compound represents a new chemical entity synthesized and evaluated as a potential anticancer agent. Researchers developed a specific method for its production and investigated its use in treating cancer. []

Relevance: While structurally distinct from 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide, this research highlights the ongoing search for novel anticancer agents. The specific structural features and biological activity of this compound are not extensively discussed, but its development underscores the diverse approaches being taken in cancer drug discovery.

N-(3-Chloro-2-Oxo-4-SubstitutedAzetidin-1-yl)-2-(Naphthalen-1-yl) Acetamide Derivatives

Compound Description: This series of azetidinone derivatives, incorporating a naphthalene moiety, were synthesized and evaluated for their potential as antiparkinsonian agents. Researchers employed a 6-hydroxydopamine (6-OHDA) lesioned rat model to assess their activity. []

Relevance: This research highlights the exploration of azetidinone derivatives for treating neurodegenerative diseases like Parkinson's disease. While structurally different from 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide, it showcases the diversity of therapeutic applications for chemically modified azetidinones.

4-({[6-(4-Chlorobenzyl)-4-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone

Compound Description: This sydnone derivative, incorporating a triazine ring and a chlorine substituent, was synthesized and characterized using X-ray crystallography. The structural analysis revealed the presence of intramolecular and intermolecular hydrogen bonding, providing insights into its solid-state packing. []

Relevance: While structurally distinct from 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide, this research highlights the exploration of sydnone derivatives and their potential applications. The presence of a chlorine substituent in both compounds, albeit in different chemical environments, suggests a possible commonality in their chemical properties.

Thien-3-yl-sulfonylamino (thio)carboniltriazolin(ti)ones and Chloroacetamide Derivatives

Compound Description: These compounds, containing both thienyl and triazolinone moieties, were investigated as potential herbicides. Their activity was assessed in combination with chloroacetamide herbicides. [, ]

Relevance: This research highlights the development of herbicides with specific chemical structures and modes of action. While structurally dissimilar to 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide, it underscores the diversity of chemical scaffolds explored for agricultural applications.

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide hydrochloride (AACBA; GSK314181A)

Compound Description: AACBA is a potent and selective P2X7 receptor antagonist. It exhibited efficacy in preclinical models of pain and inflammation, including reducing lipopolysaccharide-induced interleukin-6 release and preventing carrageenan-induced paw edema. []

Relevance: This compound shares the chlorine-substituted benzamide core structure with 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide. Despite their different biological targets, this shared scaffold suggests they belong to a similar chemical class and might exhibit overlapping pharmacological properties.

iron(II) hexafluoridophosphate and (η5-cyclopentadienyl){2-[η6-2-(pyrrolidin-1-yl)phenyl]phenol}iron(II) hexafluoridophosphate

Compound Description: These organometallic compounds, containing a cyclopentadienyl iron(II) moiety and a chlorine-substituted benzene ring, were synthesized and characterized using X-ray crystallography. The analysis provided insights into their structural features and bonding patterns. [, ]

Relevance: While structurally distinct from 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide, these compounds highlight the use of organometallic chemistry in synthesizing and studying compounds with potential applications in various fields.

N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide Derivatives

Compound Description: This series of 4H-chromene derivatives were subjected to pharmacophore generation, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamic simulations to investigate their anticancer activity. The study aimed to identify structural features crucial for their activity against colon cancer cells. []

Relevance: This research, while focusing on a different target and disease, demonstrates the application of computational methods in drug discovery. While structurally different from 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide, it highlights the importance of identifying key pharmacophoric features and understanding structure-activity relationships for developing potent inhibitors.

N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB) and N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB)

Compound Description: These benzamide derivatives were studied for their ability to activate the p300 histone acetyltransferase (HAT) enzyme. Molecular dynamics simulations and binding free energy calculations were employed to investigate their interactions with the enzyme. []

Relevance: This study highlights the exploration of benzamide derivatives as potential modulators of epigenetic targets, such as histone acetyltransferases. While CTB and CTPB differ structurally from 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide, they emphasize the versatility of the benzamide scaffold in medicinal chemistry and its potential for targeting diverse biological pathways.

5-Chloro-2-[3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)propyl]-4(3H)-quinazolinone (FR247304)

Compound Description: FR247304 is a potent and novel poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. It demonstrated neuroprotective effects in both in vitro and in vivo models of cerebral ischemia, suggesting its potential as a therapeutic agent for stroke and neurodegenerative diseases. []

Relevance: While structurally different from 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide, FR247304 exemplifies the discovery and development of small-molecule inhibitors for specific biological targets. This research highlights the exploration of diverse chemical scaffolds for treating neurological disorders.

2-Chloro-4-trifluoromethylpyrimidine-5-[N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide] Derivatives

Compound Description: These compounds, characterized by a pyrimidine core and trifluoromethyl substituents, were investigated as inhibitors of NF-κB and AP-1, transcription factors involved in inflammation and immune responses. Structure-activity relationship (SAR) studies aimed to improve their oral bioavailability. []

Relevance: This research highlights the development of small-molecule inhibitors targeting transcription factors for inflammatory diseases. While structurally distinct from 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide, it emphasizes the importance of optimizing physicochemical properties, such as oral bioavailability, during drug discovery.

Cyclometalated Pt(II) Complexes with 2-Phenyl-6-(1H-pyrazol-3-yl)-pyridine

Compound Description: These luminescent platinum(II) complexes, featuring a functionalized cyclometalating ligand, were synthesized and characterized. The study investigated their photophysical properties, including their luminescence behavior and pH-dependent emission. []

Properties

CAS Number

941895-76-7

Product Name

3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide

IUPAC Name

3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide

Molecular Formula

C18H14ClN3O2

Molecular Weight

339.78

InChI

InChI=1S/C18H14ClN3O2/c1-24-17-9-8-16(21-22-17)12-4-3-7-15(11-12)20-18(23)13-5-2-6-14(19)10-13/h2-11H,1H3,(H,20,23)

InChI Key

PBKDPDKQMJRBFI-UHFFFAOYSA-N

SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.